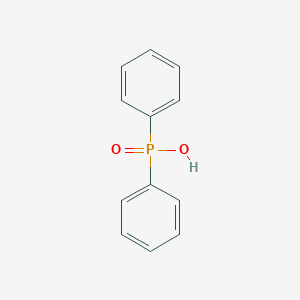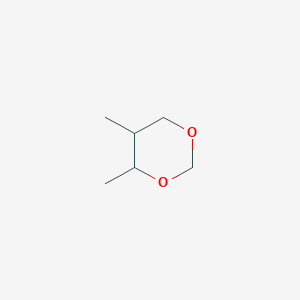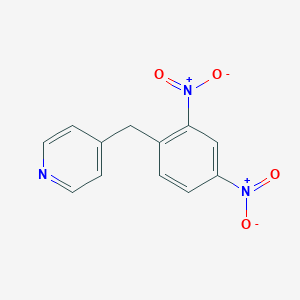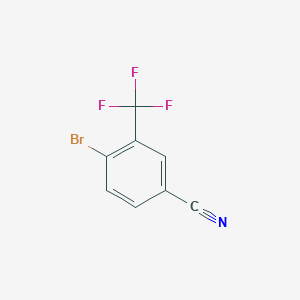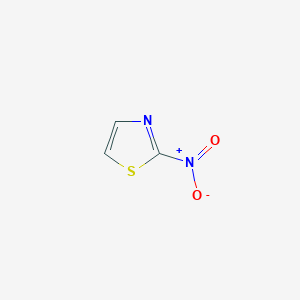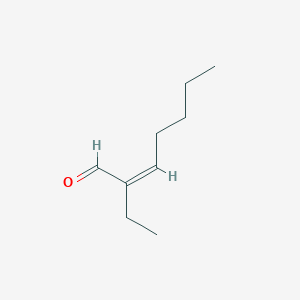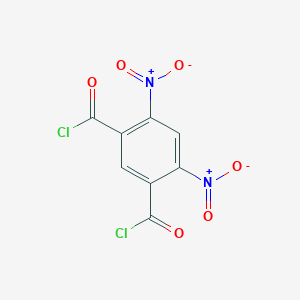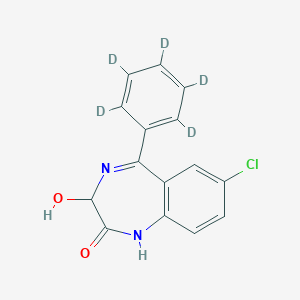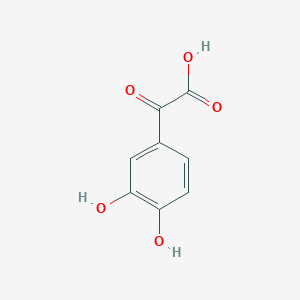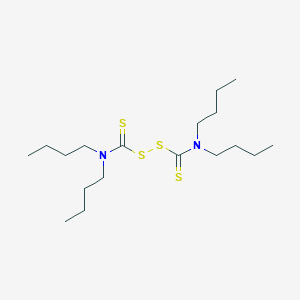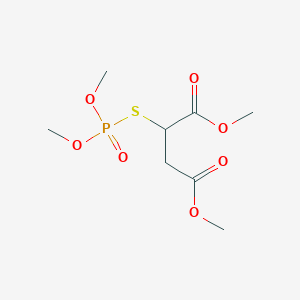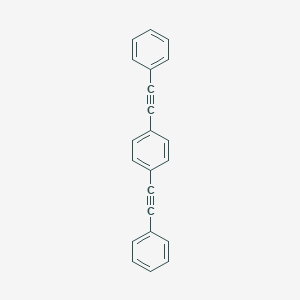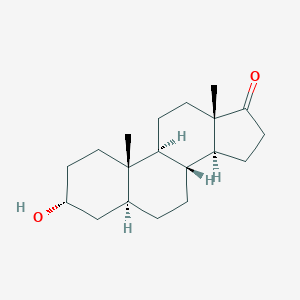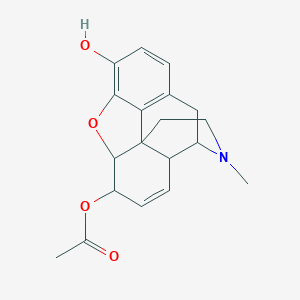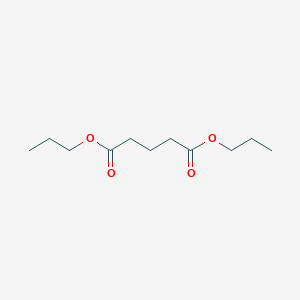
Dipropyl glutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl glutarate (DPG) is an ester of glutaric acid and propanol. It is a colorless, odorless, and non-toxic liquid that is used in various scientific research applications. DPG is a versatile compound that has been used in the synthesis of various chemicals, including polymers, resins, and plasticizers.
科学的研究の応用
Dipropyl glutarate has been used in various scientific research applications, including as a solvent, plasticizer, and lubricant. It is commonly used in the synthesis of polymers, resins, and plasticizers. Dipropyl glutarate is also used as a solvent for the extraction of various compounds, including essential oils and flavors. Additionally, Dipropyl glutarate has been used as a lubricant in the pharmaceutical industry.
作用機序
The mechanism of action of Dipropyl glutarate is not well understood. However, it is believed that Dipropyl glutarate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing the flexibility and durability of the polymer. Dipropyl glutarate may also act as a lubricant by reducing friction between surfaces.
Biochemical and Physiological Effects:
Dipropyl glutarate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms and may cause skin irritation in some individuals.
実験室実験の利点と制限
Dipropyl glutarate has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. Dipropyl glutarate is also a versatile compound that can be used in various scientific research applications. However, Dipropyl glutarate has some limitations. It is not soluble in water, which may limit its use in some experiments. Additionally, Dipropyl glutarate may interfere with some analytical techniques, such as gas chromatography.
将来の方向性
There are several future directions for the use of Dipropyl glutarate in scientific research. One potential application is in the synthesis of biodegradable polymers. Dipropyl glutarate may also be used as a plasticizer in the production of flexible electronics. Additionally, Dipropyl glutarate may have potential applications in the field of drug delivery, as it has been shown to enhance the solubility and bioavailability of some drugs.
Conclusion:
Dipropyl glutarate is a versatile compound that has been used in various scientific research applications. It is synthesized through the esterification reaction of glutaric acid and propanol and has several advantages and limitations for use in lab experiments. While the mechanism of action of Dipropyl glutarate is not well understood, it has been shown to have potential applications in the synthesis of biodegradable polymers, flexible electronics, and drug delivery. Further research is needed to fully understand the potential applications of Dipropyl glutarate in scientific research.
合成法
Dipropyl glutarate is synthesized through the esterification reaction of glutaric acid and propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of Dipropyl glutarate can be improved by using excess propanol and removing the water formed during the reaction.
特性
CAS番号 |
1724-48-7 |
|---|---|
製品名 |
Dipropyl glutarate |
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
dipropyl pentanedioate |
InChI |
InChI=1S/C11H20O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-9H2,1-2H3 |
InChIキー |
IXAVSISAEGUDSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCC(=O)OCCC |
正規SMILES |
CCCOC(=O)CCCC(=O)OCCC |
その他のCAS番号 |
1724-48-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



